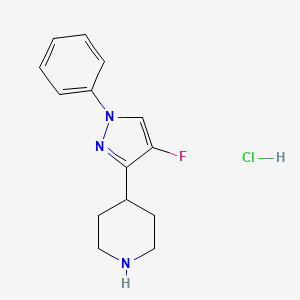
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is a versatile chemical compound used in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug discovery, medicinal chemistry, and neuropharmacology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the fluoro-phenylpyrazole group. Common synthetic methods include:
Cyclization Reactions: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution Reactions: The fluoro-phenylpyrazole group can be introduced via substitution reactions using fluorinated precursors and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .
化学反応の分析
Types of Reactions
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluoro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
科学的研究の応用
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride has several scientific research applications:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique chemical structure.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in neuropharmacology.
Biological Research: It is used in various biological assays to study its effects on cellular processes.
Industrial Applications: The compound’s properties make it useful in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor sites or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Crizotinib: A known ALK inhibitor with a similar piperidine structure.
Alectinib: Another ALK inhibitor with enhanced CNS pharmacokinetic properties.
Ceritinib: A compound with a similar fluoro-phenyl structure used in cancer treatment.
Uniqueness
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and phenyl groups, which contribute to its distinct chemical and biological properties.
生物活性
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The compound's structure, which includes a piperidine ring and a pyrazole moiety, suggests a diverse range of pharmacological properties.
- Molecular Formula : C15H20ClFN2
- Molecular Weight : 284.79 g/mol
- CAS Number : 2377030-69-6
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those structurally related to this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit various cancer cell lines, such as:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
For instance, a study demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against multiple cancer types, suggesting their utility as anticancer agents .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 10.5 | MDA-MB-231 |
| Compound B | 15.2 | HepG2 |
| Compound C | 12.3 | A549 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown efficacy in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is critical in conditions like rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Pyrazole derivatives often target specific kinases involved in cancer cell proliferation.
- Modulation of Cytokine Production : These compounds can downregulate inflammatory pathways by inhibiting key signaling molecules.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Study :
特性
IUPAC Name |
4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAGGADGBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













